molecular formula C24H22F3N3 B297942 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B297942
M. Wt: 409.4 g/mol
InChI Key: YESHSEWSYISRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, also known as TPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. TPPB belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which have been identified as promising therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is complex and involves multiple pathways. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been shown to inhibit the activity of IKKβ and GSK-3β, which are involved in the regulation of NF-κB and Wnt/β-catenin signaling, respectively. These pathways play a critical role in the regulation of inflammation and cell proliferation. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to modulate the activity of ion channels, such as TRPC3 and TRPC6, which are involved in the regulation of calcium signaling and cell migration.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential applications in the field of medicine, making it a suitable candidate for further research. However, 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has some limitations for use in lab experiments. It has been found to exhibit low solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. One area of research is the development of novel derivatives of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with improved solubility and bioavailability. Another area of research is the identification of new targets for 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, which could expand its potential applications in the field of medicine. Additionally, further studies are needed to investigate the safety and toxicity of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in vivo, which is critical for its clinical development.

Synthesis Methods

The synthesis of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves the reaction of 4-tert-butylphenylhydrazine with 2,6-dimethyl-3-nitropyridine, followed by reduction with zinc and acetic acid to yield the final product. The synthesis of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been found to inhibit the activity of certain enzymes, such as IKKβ and GSK-3β, which are involved in the regulation of inflammatory responses and cell proliferation. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to modulate the activity of ion channels, such as TRPC3 and TRPC6, which are involved in the regulation of calcium signaling and cell migration.

properties

Product Name

3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C24H22F3N3

Molecular Weight

409.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C24H22F3N3/c1-15-14-19(24(25,26)27)20-21(16-10-12-17(13-11-16)23(2,3)4)29-30(22(20)28-15)18-8-6-5-7-9-18/h5-14H,1-4H3

InChI Key

YESHSEWSYISRJY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C1)C(F)(F)F)C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C(F)(F)F

Origin of Product

United States

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